molecular formula C13H14N4O2 B2417281 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide CAS No. 2193606-14-1

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide

Cat. No.: B2417281
CAS No.: 2193606-14-1
M. Wt: 258.281
InChI Key: DDMDTQMIRIYONM-UHFFFAOYSA-N
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Description

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide is a complex organic compound that features a cyano group, a piperidinyl moiety, and a pyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinyl moiety, followed by the introduction of the cyano group and the pyridine carboxamide structure. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is essential to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide: shares structural similarities with other cyano and piperidinyl-containing compounds.

    Pyridine carboxamides: Compounds with similar pyridine carboxamide structures may exhibit comparable properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-10(5-6-12(18)15-8)17-13(19)11-4-2-3-9(7-14)16-11/h2-4,8,10H,5-6H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMDTQMIRIYONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)NC(=O)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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